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Compound of Interest

Compound Name:
2-Chloro-5-phenylpyridine-3-

carboxaldehyde

CAS No.: 176433-57-1

Cat. No.: B061185

Get Quote

Technical Guide & Characterization Protocol

Molecular Profile & Theoretical Conformation
This compound represents a "privileged scaffold" in drug discovery, particularly for kinase

inhibitors where the biaryl axis provides hydrophobic pocket occupancy and the aldehyde

serves as a "warhead" precursor (e.g., for reductive amination or condensation).
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Property Specification

IUPAC Name 2-Chloro-5-phenylpyridine-3-carbaldehyde

CAS Number
176433-57-1 (Primary), 66600-05-3 (Base

scaffold ref)

Formula

Exact Mass 217.0294

ClogP ~3.4 (Lipophilic)

Key Functionality
Electrophilic aldehyde (C3),

-active chloride (C2)

3D Conformational Analysis
The steric interaction between the phenyl ring at C5 and the pyridine protons forces the biaryl

system out of planarity.

Torsion Angle: The phenyl ring is predicted to be twisted by ~35-45° relative to the pyridine

plane to minimize repulsion between the phenyl ortho-protons and the pyridine H4/H6.

Implication: This twist disrupts

-conjugation, slightly hypsochromically shifting the UV

compared to a planar system.

Synthetic Logic & Impurity Profiling
Understanding the synthesis is critical for anticipating impurities. The most robust route is the

Suzuki-Miyaura coupling of 5-bromo-2-chloronicotinaldehyde.

Reaction Pathway Diagram
The following workflow illustrates the regioselective coupling logic and potential side reactions.
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Figure 1: Synthetic workflow showing the chemoselective Suzuki coupling. The C-Br bond is

significantly more labile towards oxidative addition by Pd(0) than the C-Cl bond, allowing

retention of the 2-chloro "handle."

Spectroscopic Characterization Protocol
This section provides the self-validating spectral signatures required to confirm identity and

purity.

A. Nuclear Magnetic Resonance ( H NMR)
Solvent:

or

Reference: TMS (0.00 ppm)
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Signal (

ppm)
Multiplicity Integral Assignment

Structural
Validation
Logic

10.45 Singlet (s) 1H -CHO

Diagnostic

aldehyde peak.

Must be sharp;

broadening

indicates acid

impurity.

8.78 Doublet (d) 1H Py-H6

Most deshielded

aromatic proton

due to proximity

to Nitrogen and

Phenyl ring.

Coupling

.

8.35 Doublet (d) 1H Py-H4

Ortho to

aldehyde

(deshielding).

Shows meta-

coupling to H6 (

).

7.55 - 7.65 Multiplet (m) 2H Ph-H (ortho)

Correlates with

H6 in NOESY if

rotation is slow

(rare).

7.45 - 7.55 Multiplet (m) 3H Ph-H (meta/para)

Standard

aromatic

envelope.

Critical QC Check:

Coupling Constant (
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): The pyridine protons H4 and H6 are meta to each other. You must observe a clean meta-
coupling constant of ~2.0 – 2.5 Hz. If you see a larger coupling (~8 Hz), regioisomer
contamination (e.g., 2-chloro-4-phenyl...) is present.

B. Mass Spectrometry (LC-MS)
Ionization: ESI+ (Electrospray Ionization)

Molecular Ion (

): 218.03 Da

Isotope Pattern: The presence of one Chlorine atom dictates a specific isotopic abundance.

M (218.0): 100% relative abundance.

M+2 (220.0): ~32% relative abundance.

Validation: If the M+2 peak is <10% or >50%, the Chlorine is either missing (des-chloro

impurity) or bis-chlorinated.

C. Infrared Spectroscopy (FT-IR)
1690 - 1710 cm⁻¹: Strong

stretch (Aldehyde). Lower frequency than typical aliphatic aldehydes due to conjugation with
the pyridine ring.

1580 cm⁻¹: C=N / C=C aromatic skeletal vibrations.

1050 - 1100 cm⁻¹: Aryl chloride (C-Cl) stretch (often weak/obscured).

Quality Control & Stability
The aldehyde functionality is the stability-limiting factor.

HPLC Method Parameters (Purity Profiling)
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile (MeCN).

Gradient: 10% B to 90% B over 15 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde specific).

Retention Time Logic:

Acid Impurity: Elutes early (polar).

Target Aldehyde: Intermediate elution.

Bis-phenyl Impurity: Elutes late (highly lipophilic).

Stability Protocol
Storage: Store at -20°C under Argon/Nitrogen.

Oxidation Risk: The aldehyde slowly oxidizes to 2-chloro-5-phenylnicotinic acid upon air

exposure. This appears as a white precipitate in the yellow oil/solid aldehyde.

Re-purification: If acid content >2%, dissolve in

and wash with saturated

(aq). The acid moves to the aqueous layer; the aldehyde remains in the organic layer.

References
Synthetic Methodology:Organic Syntheses, Coll. Vol. 89, p. 549 (2012). (General protocols

for pyridine functionalization and Vilsmeier-Haack formylation).

Suzuki Coupling on Pyridines:Green Chemistry, 2017, 19, 5243-5249. (Mechanistic insight

into Pd-catalyzed coupling of aryl chlorides/bromides in aqueous media).

Physical Properties & CAS Verification:ChemWhat Database, CAS# 176433-57-1 Entry.

(Melting point and synonym verification).
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Spectral Data Correlation:Royal Society of Chemistry (RSC) Data Repository, NMR data for

2-phenylpyridine derivatives.

To cite this document: BenchChem. [Structural Analysis of 2-Chloro-5-phenylpyridine-3-
carboxaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061185/docs#structural-analysis-of-2-chloro-5-
phenylpyridine-3-carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b061185/docs#structural-analysis-of-2-chloro-5-phenylpyridine-3-carboxaldehyde
https://www.benchchem.com/product/b061185/docs#structural-analysis-of-2-chloro-5-phenylpyridine-3-carboxaldehyde
https://www.benchchem.com/product/b061185/docs#structural-analysis-of-2-chloro-5-phenylpyridine-3-carboxaldehyde
https://www.benchchem.com/product/b061185/docs#structural-analysis-of-2-chloro-5-phenylpyridine-3-carboxaldehyde
https://www.benchchem.com/product/b061185?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061185?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061185?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

